

2-Bromo-4-methylthiophene: A Versatile Building Block in Organic Synthesis

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Compound of Interest

Compound Name: 2-Bromo-4-methylthiophene

Cat. No.: B1283163

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-methylthiophene is a valuable heterocyclic building block in organic synthesis, offering a versatile platform for the construction of complex molecular architectures. Its utility stems from the presence of a reactive bromine atom at the 2-position of the thiophene ring, which readily participates in a variety of cross-coupling reactions. This allows for the facile introduction of diverse functional groups, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials for organic electronics. This document provides detailed application notes and experimental protocols for the use of **2-Bromo-4-methylthiophene** in several key synthetic transformations.

Physicochemical Properties

Property	Value
CAS Number	53119-60-1
Molecular Formula	C ₅ H ₅ BrS
Molecular Weight	177.06 g/mol
Appearance	Colorless to light yellow liquid
Boiling Point	74-76 °C/20 mmHg
Density	1.581 g/mL at 25 °C

Applications in Organic Synthesis

2-Bromo-4-methylthiophene is a versatile substrate for a range of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

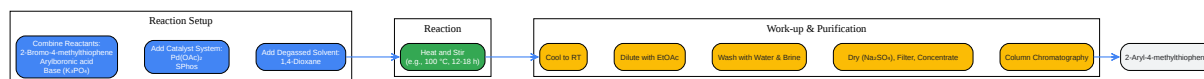
The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)–C(sp²) bonds, pairing an organohalide with an organoboron compound.^[1] This reaction is widely used to synthesize biaryl and heteroaryl-aryl compounds. For **2-Bromo-4-methylthiophene**, this allows the introduction of various aryl and heteroaryl substituents at the 2-position.

Representative Yields for Suzuki-Miyaura Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids*

Entry	Arylb oronic Acid	Cataly st (mol%)	Ligand (mol%)	Base	Solven t	Temp. (°C)	Time (h)	Yield (%)
1	Phenylb oronic acid	Pd(OAc)) ₂ (2)	SPhos (4)	K ₃ PO ₄	1,4- Dioxan e	100	12-18	~81
2	4- Methox yphenyl boronic acid	Pd(OAc)) ₂ (2)	SPhos (4)	K ₃ PO ₄	1,4- Dioxan e	100	12-18	~92
3	4- Chlorop henylbo ronic acid	Pd(OAc)) ₂ (2)	SPhos (4)	K ₃ PO ₄	1,4- Dioxan e	100	12-18	~80
4	3- Thienyl boronic acid	Pd(OAc)) ₂ (2)	SPhos (4)	K ₃ PO ₄	1,4- Dioxan e	100	12-18	~73

*Note: The yields presented are based on reactions with the structurally similar 2-Bromo-4-methylpyridine and serve as a strong predictive model for reactions with **2-Bromo-4-methylthiophene** under similar conditions.[\[1\]](#)

Experimental Protocol: Suzuki-Miyaura Coupling



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Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Materials:

- **2-Bromo-4-methylthiophene** (1.0 mmol, 1.0 equiv)
- Arylboronic acid (1.2 mmol, 1.2 equiv)
- Pd(OAc)₂ (0.02 mmol, 2 mol%)
- SPhos (0.04 mmol, 4 mol%)
- K₃PO₄ (2.0 mmol, 2.0 equiv)
- Anhydrous, degassed 1,4-Dioxane (5 mL)

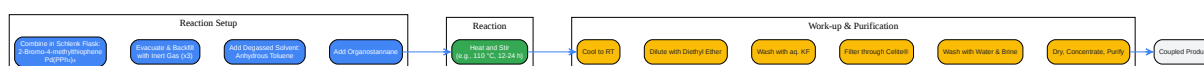
Procedure:

- To a dry Schlenk flask, add **2-Bromo-4-methylthiophene**, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
- Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
- Add the anhydrous, degassed 1,4-dioxane via syringe.
- Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.[2]
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.[2]

Stille Coupling

The Stille coupling is a versatile carbon-carbon bond-forming reaction between an organostannane and an organic halide, catalyzed by palladium.[3] It is known for its tolerance of a wide variety of functional groups.[4]

Experimental Protocol: Stille Coupling



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Caption: General workflow for the Stille coupling reaction.

Materials:

- **2-Bromo-4-methylthiophene** (1.0 mmol, 1.0 equiv)
- Organostannane (e.g., Tributyl(phenyl)stannane) (1.1 mmol, 1.1 equiv)
- Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
- Anhydrous, degassed Toluene (5 mL)

Procedure:

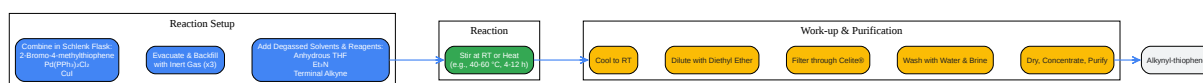
- To a dry Schlenk flask, add **2-Bromo-4-methylthiophene** and Pd(PPh₃)₄.
- Evacuate and backfill the flask with an inert gas three times.
- Add anhydrous, degassed toluene via syringe, followed by the organostannane.[2]
- Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

- Monitor the reaction by TLC or LC-MS.
- After cooling, dilute the reaction mixture with diethyl ether and wash with an aqueous KF solution to precipitate tin byproducts.
- Filter the mixture through a pad of Celite®, and wash the filtrate with water and brine.
- Dry the organic layer, concentrate, and purify by chromatography.[2]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst.[5]

Experimental Protocol: Sonogashira Coupling



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Caption: General workflow for the Sonogashira coupling reaction.

Materials:

- **2-Bromo-4-methylthiophene** (1.0 mmol, 1.0 equiv)
- Terminal Alkyne (e.g., Phenylacetylene) (1.2 mmol, 1.2 equiv)
- Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)
- CuI (0.05 mmol, 5 mol%)
- Et₃N (2.0 mmol, 2.0 equiv)

- Anhydrous, degassed THF (5 mL)

Procedure:

- To a dry Schlenk flask, add **2-Bromo-4-methylthiophene**, $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, and CuI .
- Evacuate and backfill with an inert gas three times.
- Add anhydrous, degassed THF, Et_3N , and the terminal alkyne.[2]
- Stir the reaction at room temperature or gently heat to 40-60 °C for 4-12 hours.[2]
- Monitor the reaction by TLC or LC-MS.
- Upon completion, cool the reaction, dilute with diethyl ether, and filter through a pad of Celite®.
- Wash the filtrate with water and brine, dry the organic layer, concentrate, and purify by chromatography.

Kumada Coupling

The Kumada coupling is a cross-coupling reaction that utilizes a Grignard reagent and an organic halide, catalyzed by nickel or palladium complexes, to form carbon-carbon bonds.[6][7]

Experimental Protocol: Kumada Coupling

Note: This protocol involves the in-situ formation of the Grignard reagent from **2-Bromo-4-methylthiophene**.



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Caption: General workflow for the Kumada coupling reaction.

Materials:

- Magnesium turnings (1.1 equiv)
- **2-Bromo-4-methylthiophene** (1.0 equiv)
- Aryl halide (e.g., Bromobenzene) (1.0 equiv)
- Ni(dppp)Cl₂ (0.01 equiv)
- Anhydrous THF

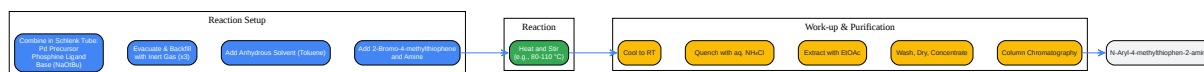
Procedure:

- In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings.
- Add a solution of **2-Bromo-4-methylthiophene** in anhydrous THF dropwise to initiate the Grignard reaction.
- After the Grignard reagent formation is complete (typically after refluxing for 1-2 hours), cool the mixture.
- Add the aryl halide followed by the Ni(dppp)Cl₂ catalyst.
- Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC or GC-MS.
- Cool the reaction and quench by slow addition of dilute HCl.
- Extract the product with diethyl ether, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, concentrate, and purify by chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[8]

Experimental Protocol: Buchwald-Hartwig Amination



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Caption: General workflow for the Buchwald-Hartwig amination.

Materials:

- **2-Bromo-4-methylthiophene** (1.0 equiv)
- Amine (e.g., Aniline) (1.2 equiv)
- Palladium precursor (e.g., $\text{Pd}_2(\text{dba})_3$) (1-2 mol%)
- Phosphine ligand (e.g., BINAP) (1.5-3 mol%)
- Sodium tert-butoxide (NaOtBu) (1.4 equiv)
- Anhydrous Toluene

Procedure:

- To an oven-dried Schlenk tube, add the palladium precursor, the phosphine ligand, and the base.
- Seal the tube, and evacuate and backfill with an inert gas three times.
- Add anhydrous toluene via syringe.
- Add **2-Bromo-4-methylthiophene** and the amine.
- Heat the reaction mixture to 80-110 °C with vigorous stirring, monitoring by TLC or LC-MS.[8]

- After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the product with ethyl acetate, wash the organic layer, dry, concentrate, and purify by column chromatography.

Conclusion

2-Bromo-4-methylthiophene is a highly valuable and versatile building block in organic synthesis. Its participation in a wide range of cross-coupling reactions provides chemists with a powerful tool for the construction of a diverse array of functionalized thiophene derivatives for applications in medicinal chemistry, agrochemical development, and materials science. The protocols provided herein serve as a guide for the effective utilization of this important synthetic intermediate.

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